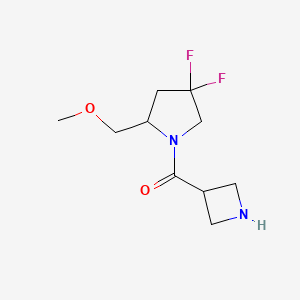

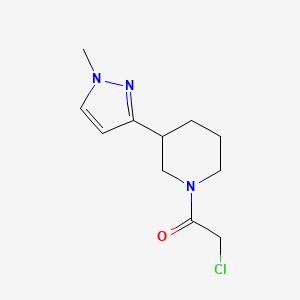

Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone

Overview

Description

Scientific Research Applications

Drug Development

This compound’s structure, featuring both azetidine and pyrrolidine rings, makes it a valuable scaffold in drug discovery. The pyrrolidine ring, in particular, is a common feature in biologically active compounds due to its non-planarity and ability to contribute to stereochemistry, which is crucial for binding to enantioselective proteins . This structural aspect can be exploited to design new drug candidates with varied biological profiles.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structural properties and reactivity allow chemists to construct complex molecules that can be used in various synthetic applications. The presence of difluoro and methoxymethyl groups offers potential reactivity sites for further functionalization.

Medicinal Chemistry Studies

In medicinal chemistry, the compound’s stereochemistry and the presence of multiple heterocyclic rings provide a rich framework for structure-activity relationship (SAR) studies. Researchers can investigate how different stereoisomers and spatial orientations of substituents affect the biological activity of drug candidates .

Anticancer Research

Compounds with azetidine and pyrrolidine rings have shown potential in anticancer research. They can be designed to target specific cancer cell lines, and their efficacy can be evaluated using various in vitro models. The compound’s structural features may contribute to its potential selectivity and potency against cancer cells .

Antimicrobial Applications

The structural complexity of this compound provides a platform for developing new antimicrobial agents. By modifying the core structure, researchers can synthesize derivatives with potential activity against a range of bacterial and fungal pathogens .

Antioxidant Potential

The compound’s framework can be modified to enhance its antioxidant properties. This application is particularly relevant in the context of oxidative stress-related diseases, where the compound could play a role in mitigating damage caused by free radicals .

Immunostimulating Properties

Derivatives of this compound have been identified as having immunostimulating properties. This application is significant for developing therapies that can enhance the immune system’s response to various diseases .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments like azetidine and pyrrolidine into drug molecules is a strategic approach to modify physicochemical parameters. This can lead to improved ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates, which is a critical aspect of drug development .

properties

IUPAC Name |

azetidin-3-yl-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O2/c1-16-5-8-2-10(11,12)6-14(8)9(15)7-3-13-4-7/h7-8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYUTCHWCJELGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)C2CNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

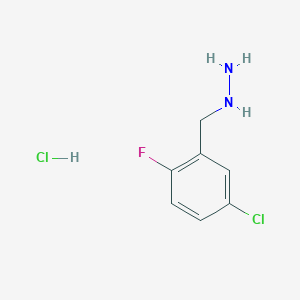

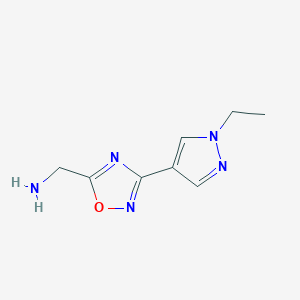

![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)

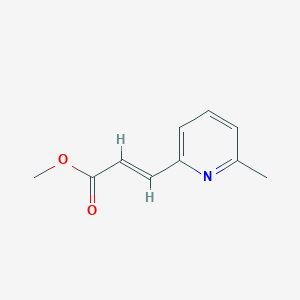

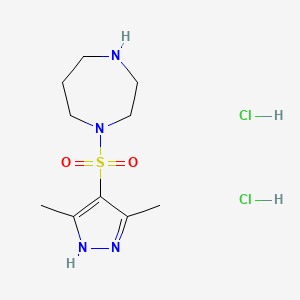

![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)

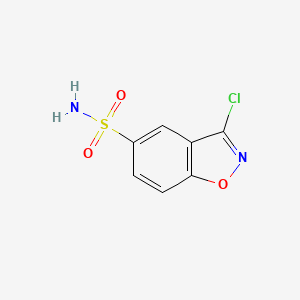

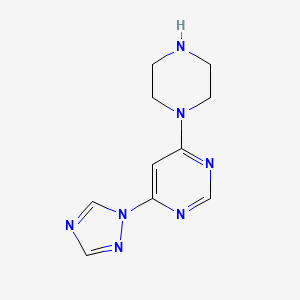

![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)

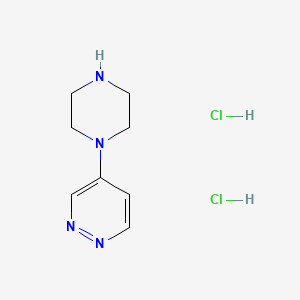

![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)